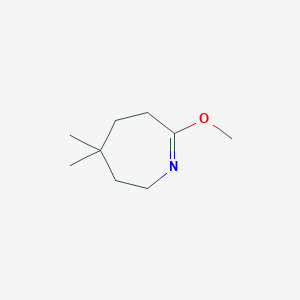

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2h-azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with the molecular formula C9H17NO It is a derivative of azepine, characterized by a seven-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,6-heptadiene with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the desired azepine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like distillation or chromatography to ensure the quality of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at the nitrogen atom or adjacent carbon centers. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), which generate oxidized derivatives such as hydroxylated or epoxide products. For example:

-

Oxidation with KMnO₄ in acidic or neutral conditions may lead to ring-opening or hydroxylation.

-

H₂O₂ under mild conditions selectively oxidizes the nitrogen center to form N-oxide derivatives.

Key Insight : Oxidation pathways are influenced by steric hindrance from the dimethyl groups, which may limit reactivity at certain positions.

Reduction Reactions

Reduction primarily targets the imine-like nitrogen or unsaturated bonds within the azepine ring. Lithium aluminum hydride (LiAlH₄) is a standard reagent for converting the compound into reduced analogs:

-

LiAlH₄ in anhydrous tetrahydrofuran (THF) reduces the ring’s partial unsaturation, yielding fully saturated derivatives.

-

Catalytic hydrogenation (e.g., H₂/Pd-C) can further saturate the ring under high-pressure conditions.

Nucleophilic Substitution Reactions

The methoxy group (–OCH₃) is a key site for nucleophilic substitution. In reactions with thiosemicarbazide and α-bromoacetophenones , the methoxy oxygen is replaced by nucleophiles to form hydrazine derivatives :

Mechanism : The reaction proceeds via nucleophilic attack at the methoxy group, forming intermediates that cyclize into thiazole rings .

Research Findings

-

Green Synthesis : The compound’s methoxy group can be introduced via dimethyl carbonate (DMC), achieving 81.2% yield under optimized conditions .

-

Stability : The dimethyl groups enhance steric protection, improving stability during storage.

This reactivity profile positions 7-methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine as a versatile scaffold for drug discovery and materials science.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula for 7-methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is C9H17NO, with a molecular weight of approximately 155.24 g/mol. The compound features a unique azepine ring structure that contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and related compounds:

- Case Study 1: Antitumor Efficacy

In vitro studies have shown that derivatives of azepines exhibit significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer). These studies suggest that modifications to the azepine structure can enhance selectivity and potency against cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Methoxy Derivative | MCF-7 | Low micromolar range | Cell proliferation inhibition |

Anticonvulsant Properties

The compound has also been studied for its anticonvulsant effects:

- Case Study 2: Anticonvulsant Activity

Research indicates that azepine derivatives can modulate voltage-gated sodium and calcium channels, showing promise in seizure models. The most active compounds demonstrated protective effects in various seizure tests .

| Compound ID | Test Type | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| Azepine Derivative | MES Test | 62.14 | Higher than valproic acid |

Enzyme Interaction

Another area of interest is the interaction of this compound with specific enzymes:

- Case Study 3: Enzyme Inhibition

Studies have shown that azepine derivatives can act as competitive inhibitors of carbonic anhydrase isoforms. Molecular docking studies confirm the binding affinity of these compounds to the active site of CA IX .

Summary of Findings

The applications of this compound span several fields within medicinal chemistry:

- Anticancer Research : Demonstrated potential against various cancer cell lines.

- Anticonvulsant Studies : Effective in seizure models with promising protective indices.

- Enzyme Interaction Studies : Significant binding affinity to carbonic anhydrase isoforms.

Mecanismo De Acción

The mechanism of action of 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparación Con Compuestos Similares

Similar Compounds

- 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

- 4,4-Dimethyl-3,4,5,6-tetrahydro-2H-azepine

- 7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine

Uniqueness

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is unique due to the presence of both methoxy and dimethyl groups, which impart distinct chemical and physical properties

Actividad Biológica

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a compound belonging to the azepine class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C9H17NO

- CAS Number : 165385-47-7

- Molecular Weight : 155.24 g/mol

Synthesis

The synthesis of this compound has been achieved through green chemistry methods. A study demonstrated that using ε-caprolactam and dimethylcarbonate as methyl reagents resulted in a yield of up to 81.2% under optimal conditions (reaction temperature of 353 K and a mole ratio of 0.6) .

Anticancer Activity

Recent studies have indicated that derivatives of azepines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promise against various cancer cell lines:

The compound 7f , a derivative closely related to our target compound, demonstrated the highest potency against colorectal carcinoma (HCT116), indicating that modifications in the azepine structure can enhance biological activity.

The mechanism through which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Compounds like 7f were noted to enhance apoptotic action by inhibiting anti-apoptotic proteins and regulating apoptotic pathways.

- Caspase Activation : The production of caspases (e.g., caspase 9) was significantly increased upon treatment with these compounds, suggesting a role in promoting programmed cell death .

Case Studies

A case study involving the evaluation of various azepine derivatives highlighted the relationship between structural modifications and biological activity. The study found that specific substitutions on the azepine ring could lead to enhanced selectivity and potency against cancer cell lines while minimizing toxicity to normal cells.

Propiedades

IUPAC Name |

7-methoxy-4,4-dimethyl-2,3,5,6-tetrahydroazepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2)5-4-8(11-3)10-7-6-9/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQKZSBUGGENOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=NCC1)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.